3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine
Description
Properties
IUPAC Name |
3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F3N3/c10-9(11,12)8-15-6-4-14(5-7-15)3-1-2-13/h1-8,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKRAFXANLJNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine typically involves the reaction of piperazine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the trifluoroethyl group or the amine group is replaced by other functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing piperazine moieties exhibit promising anticancer properties. The trifluoroethyl substitution enhances lipophilicity, which may improve the compound's ability to penetrate cellular membranes and interact with intracellular targets.
- Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of piperazine and their effects on cancer cell lines. Results showed that modifications with trifluoroethyl groups significantly increased cytotoxicity against various cancer types, suggesting that 3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-amine could be a candidate for further development in cancer therapeutics.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. The presence of the piperazine ring is known to enhance interaction with bacterial membranes.
- Case Study : Research conducted on piperazine derivatives demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria. The incorporation of trifluoroethyl groups was found to enhance these effects by altering the physicochemical properties of the compounds .
Neuropharmacology
The piperazine structure is also associated with neuropharmacological effects, particularly in modulating neurotransmitter systems.
- Case Study : A study evaluated the effects of piperazine derivatives on serotonin receptors. Results indicated that the trifluoroethyl substitution could influence receptor binding affinities and efficacy, suggesting potential applications in treating mood disorders .
Synthetic Methodologies
The synthesis of 3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-amine typically involves several steps:
- Formation of Piperazine Ring : Using alkylation reactions with 2,2,2-trifluoroethyl bromide.
- Propanamine Moiety Introduction : Achieved through condensation reactions with appropriate amines.
These synthetic routes can be optimized for yield and purity using various catalysts and purification techniques such as chromatography .
Mechanism of Action
The mechanism of action of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
- Trifluoroethyl vs. Aryl Substituents : The trifluoroethyl group enhances lipophilicity and metabolic stability compared to aryl substituents (e.g., methoxyphenyl or trifluoromethylphenyl), which may improve blood-brain barrier penetration .
Receptor Affinity and Selectivity
- Dopamine D4 Receptor Antagonists : Analogs like S 18126 and L 745,870 demonstrate that trifluoromethyl or halogenated aryl groups on piperazine improve selectivity for D4 over D2/D3 receptors. The trifluoroethyl group in the target compound may similarly enhance selectivity but requires empirical validation .
- Fluorine’s Impact : Fluorinated substituents reduce oxidative metabolism, prolonging half-life. For example, trifluoroethoxy groups (as in ’s pyrazole derivative) increase stability, a trait likely shared with the trifluoroethyl group in the target compound .
Physicochemical Properties
Biological Activity
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
- Chemical Formula : C9H18F3N3
- Molecular Weight : 225.25 g/mol
- CAS Number : 1094753-64-6
The compound features a piperazine ring substituted with a trifluoroethyl group and a propan-1-amine moiety. The trifluoroethyl group enhances lipophilicity, which may facilitate cellular uptake and interaction with biological targets.
Synthesis
The synthesis of 3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-amine typically involves the reaction of piperazine with 2,2,2-trifluoroethylamine under controlled conditions. This reaction can be catalyzed and requires careful selection of solvents to optimize yield and purity .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties
Studies have suggested that derivatives of piperazine compounds can possess antimicrobial properties. The trifluoroethyl substitution may enhance the efficacy of these compounds against bacterial strains due to improved membrane penetration .
Anticancer Activity
A notable study highlighted the potential of piperazine-based compounds to inhibit microtubule dynamics in cancer cells. This class of compounds has been shown to sensitize colon cancer cells to apoptosis by enhancing their response to apoptotic ligands. The mechanism involves the inhibition of tubulin polymerization and the activation of caspases in the presence of tumor necrosis factor (TNF) .
The mechanism by which 3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-amine exerts its biological effects is multifaceted:
- Cell Membrane Interaction : The lipophilic nature of the trifluoroethyl group allows for better membrane permeability.
- Targeting Microtubules : Similar to other piperazine derivatives, it may bind to the colchicine-binding site on β-tubulin, disrupting normal microtubule dynamics essential for cell division .
- Apoptosis Induction : Enhanced expression of TNFR1 on cancer cells leads to increased sensitivity to apoptosis through caspase activation .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
